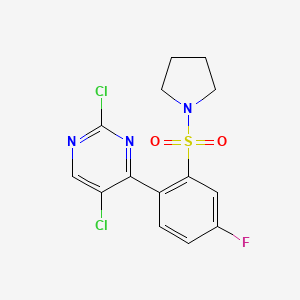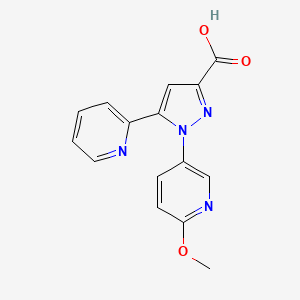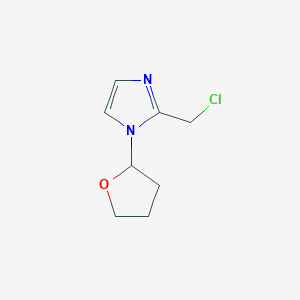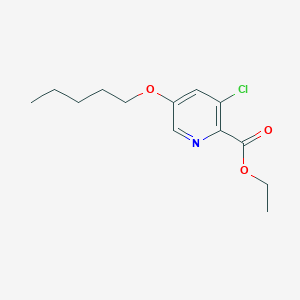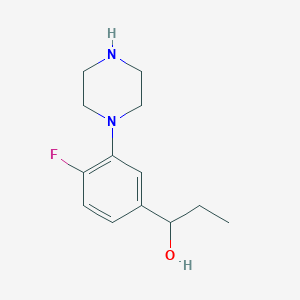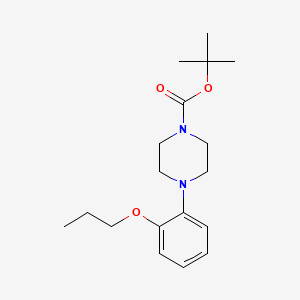
Hexacontan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C60H122O . It is a primary alcohol with a hydroxyl group (-OH) attached to the first carbon of a sixty-carbon chain. This compound is part of the higher aliphatic alcohols and is characterized by its high molecular weight and hydrophobic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacontan-1-OL can be synthesized through the reduction of hexacontanoic acid (a sixty-carbon fatty acid) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of hexacontanoic acid or its esters. This process uses catalysts such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the reduction efficiently .
Types of Reactions:
Oxidation: this compound can be oxidized to hexacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexacontane (a sixty-carbon alkane) using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous THF.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Hexacontanoic acid.
Reduction: Hexacontane.
Substitution: Hexacontyl chloride or hexacontyl bromide
Applications De Recherche Scientifique
Hexacontan-1-OL has various applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in the formulation of various chemical products.
Biology: Studied for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: Utilized in the production of cosmetics, lubricants, and as a phase change material for thermal energy storage
Mécanisme D'action
Hexacontan-1-OL exerts its effects primarily through its hydrophobic interactions with lipid bilayers in cell membranes. Its long carbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
Hexadecan-1-OL (Cetyl Alcohol): A sixteen-carbon fatty alcohol with similar properties but a shorter chain length.
Octadecan-1-OL (Stearyl Alcohol): An eighteen-carbon fatty alcohol with similar applications in cosmetics and pharmaceuticals.
Tetracosan-1-OL: A twenty-four-carbon fatty alcohol used in similar industrial applications.
Uniqueness: Hexacontan-1-OL’s uniqueness lies in its exceptionally long carbon chain, which provides distinct physical and chemical properties compared to shorter-chain fatty alcohols. This long chain length enhances its hydrophobicity and makes it particularly useful in applications requiring high thermal stability and low volatility .
Propriétés
Numéro CAS |
634585-90-3 |
|---|---|
Formule moléculaire |
C60H122O |
Poids moléculaire |
859.6 g/mol |
Nom IUPAC |
hexacontan-1-ol |
InChI |
InChI=1S/C60H122O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61/h61H,2-60H2,1H3 |
Clé InChI |
DDJYKWPDLSFXPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
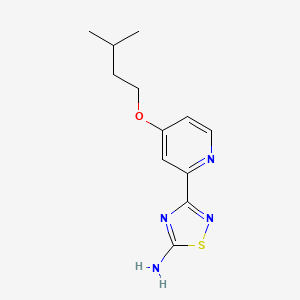
![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
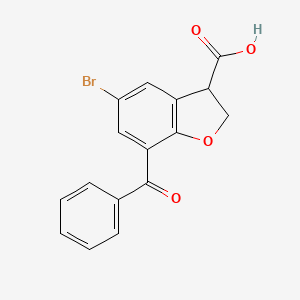
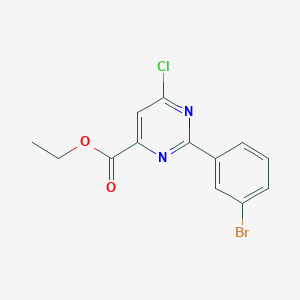
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
